![molecular formula C10H22N2O2Si B1600926 (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine CAS No. 37843-26-8](/img/structure/B1600926.png)

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

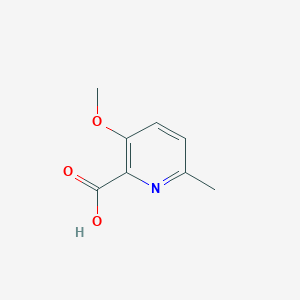

Beschreibung

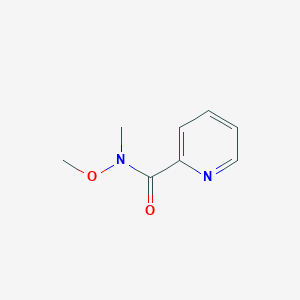

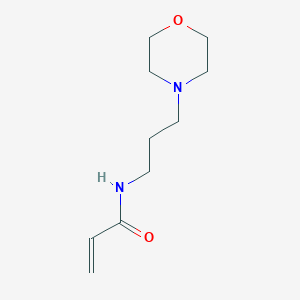

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine is a useful research compound. Its molecular formula is C10H22N2O2Si and its molecular weight is 230.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Studies

- Conformational Behavior Analysis: Imine oxime molecules, including those with butan-2-one oxime structures, have been analyzed for their conformational behavior using density functional theory (DFT). This kind of research is pivotal for understanding the structural features and potential biological activities of such molecules (Kaya, 2016).

Catalytic Applications

- Catalysis in Isomerization Processes: Studies have shown the catalytic properties of sulfated zirconia promoted with elements like iron and manganese for the isomerization of n-butane to isobutane, highlighting the potential application of such compounds in refinery processes (Wan, Khouw, & Davis, 1996).

- Synthesis of Zinc Complexes: Zinc complexes with amido-imino ligands have been synthesized and analyzed for their structure and reactivity, offering insights into their potential use in catalysis (Fedushkin et al., 2008).

Polymerization Activity

- Polymerization of Lactides: The interaction of certain zinc complexes with lactides has been studied for potential polymerization activities, highlighting the role these compounds can play in the synthesis of polymers (Wojtaszak et al., 2014).

Fluorescence and Sensing Applications

- Fluorescent Detection: Research into the fluorescent properties of zinc complexes for the detection of nitroaromatics and DMNB (a chemical signature of explosives) illustrates the potential of these compounds in sensing applications (Germain et al., 2007).

Structural Characterization

- Crystal Structure Studies: The synthesis and structural analysis of zinc coordination polymers, including those based on oxalic acid and bis(imidazol-1-ylmethyl)-butane, have been undertaken, providing valuable information on the structural properties of these compounds (Li et al., 2014).

Wirkmechanismus

Target of Action

Imines, in general, have been widely employed as a lewis base to activate electrophilic allene, olefin, and carbonyl compounds .

Mode of Action

The compound likely interacts with its targets through a mechanism involving Lewis base amine/imine-catalyzed reactions . This mode of action involves the activation of electrophilic compounds, leading to various chemical reactions. The detailed mechanisms and the origin of chemo- and stereo-selectivities for these types of reactions are complex and still under investigation .

Biochemical Pathways

Imines are known to play a significant role in various chemical reactions, including imine formation, transimination, and imine metathesis in organic media . Additionally, secondary brown carbon formation via the imine pathway has been highlighted as an important pathway for atmospheric BrC formation .

Result of Action

Imines are known to be involved in a variety of chemical reactions, leading to the formation of various compounds .

Action Environment

The environment can significantly influence the action, efficacy, and stability of (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine. For instance, a study reported a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide for the synthesis of isobenzofuran-1-imines and isobenzofuran derivatives at room temperature with a high efficiency and a broad reaction scope .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine involves the reaction of (Z)-butan-2-ylideneamine with dimethylchlorosilane followed by reaction with 2-bromo-1-butanol to form the intermediate compound. The intermediate is then reacted with sodium azide to form the final product.", "Starting Materials": [ "(Z)-butan-2-ylideneamine", "dimethylchlorosilane", "2-bromo-1-butanol", "sodium azide" ], "Reaction": [ "Step 1: React (Z)-butan-2-ylideneamine with dimethylchlorosilane in the presence of a base such as triethylamine to form (Z)-butan-2-ylideneamino-dimethylsilyl chloride.", "Step 2: React the intermediate from step 1 with 2-bromo-1-butanol in the presence of a base such as potassium carbonate to form (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-ol.", "Step 3: React the intermediate from step 2 with sodium azide in the presence of a solvent such as DMF to form the final product, (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine." ] } | |

CAS-Nummer |

37843-26-8 |

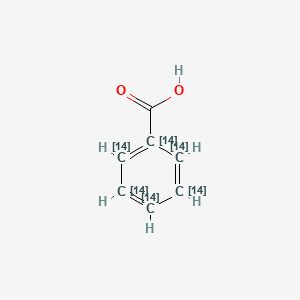

Molekularformel |

C10H22N2O2Si |

Molekulargewicht |

230.38 g/mol |

IUPAC-Name |

(E)-N-[[(E)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine |

InChI |

InChI=1S/C10H22N2O2Si/c1-7-9(3)11-13-15(5,6)14-12-10(4)8-2/h7-8H2,1-6H3/b11-9+,12-10+ |

InChI-Schlüssel |

PDSZTERQBYHTDH-WGDLNXRISA-N |

Isomerische SMILES |

CC/C(=N/O[Si](O/N=C(/CC)\C)(C)C)/C |

SMILES |

CCC(=NO[Si](C)(C)ON=C(C)CC)C |

Kanonische SMILES |

CCC(=NO[Si](C)(C)ON=C(C)CC)C |

| 37843-26-8 | |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)